molecular formula C8H12O3 B1210532 Ethyl 2-oxocyclopentanecarboxylate CAS No. 611-10-9

Ethyl 2-oxocyclopentanecarboxylate

Cat. No. B1210532
CAS RN: 611-10-9
M. Wt: 156.18 g/mol
InChI Key: JHZPNBKZPAWCJD-UHFFFAOYSA-N
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Description

Here's a detailed overview of Ethyl 2-oxocyclopentanecarboxylate, covering its introduction, synthesis analysis, molecular structure analysis, chemical reactions, properties, physical properties analysis, and chemical properties analysis. This compilation is based on scientific research findings, focusing on the chemistry of this compound.

Ethyl 2-oxocyclopentanecarboxylate is a chemical compound utilized in various chemical syntheses and transformations. Its utility spans from serving as a precursor in the synthesis of complex molecules to being a key intermediate in the development of pharmaceuticals and materials.

Synthesis Analysis

The synthesis of Ethyl 2-oxocyclopentanecarboxylate involves several chemical reactions, showcasing its versatility. One approach involves the alkylation of derivatives of cyclopentanecarboxylic acid, leading to the selective generation of stereogenic centers on a cyclohexane ring. This method yields compounds with high diastereoselectivities and excellent yields (Herradón & Seebach, 1989).

Molecular Structure Analysis

The molecular structure of Ethyl 2-oxocyclopentanecarboxylate has been studied through various techniques, including X-ray diffraction. These studies reveal the compound's detailed atomic arrangement, essential for understanding its chemical behavior and reactivity.

Chemical Reactions and Properties

This compound participates in numerous chemical reactions, including reactions with sodium derivatives, leading to the preparation of esters with potential applications in synthesis and materials science. It's also a precursor in asymmetric syntheses, such as the synthesis of pseudodipeptides, indicating its role in producing biologically active molecules (Dutheuil et al., 2013).

Physical Properties Analysis

Ethyl 2-oxocyclopentanecarboxylate's physical properties, such as its melting point, boiling point, and solubility in various solvents, are crucial for its handling and application in chemical syntheses. These properties influence its behavior in reactions and its storage conditions.

Chemical Properties Analysis

The chemical properties of Ethyl 2-oxocyclopentanecarboxylate, including its reactivity with different reagents, stability under various conditions, and the kinetics of its transformations, have been extensively explored. These investigations provide insights into its potential applications in synthetic chemistry and materials science.

Scientific research applications

  • Asymmetric Synthesis of Pseudodipeptides:

    • Dutheuil et al. (2013) developed an asymmetric synthesis of a fluorinated dipeptide analogue using ethyl 2-oxocyclopentanecarboxylate. This compound could be incorporated into peptides or proteins for conformational, structural, and biological activity studies, and might serve as an enzyme inhibitor (Dutheuil et al., 2013).
  • Arylation Reactions with β-Keto Esters:

    • Pinhey and Rowe (1980) studied the reaction of ethyl 2-oxocyclopentanecarboxylate with aryllead triacetates, demonstrating its utility in the arylation of β-keto esters, which is significant in organic synthesis (Pinhey & Rowe, 1980).
  • Intercalation Compounds in Material Science:

    • Research by Bañares-Muñoz et al. (1994) explored the retention of ethyl 2-oxocyclopentanecarboxylate by bentonite containing Gador montmorillonite. They prepared intercalation compounds and characterized them using various analytical techniques, indicating its potential applications in material science (Bañares-Muñoz et al., 1994).
  • Synthesis of Fused Heterocycles:

    • Zoorob et al. (2012) used ethyl 2-oxocyclododecanecarboxylate as a key intermediate in synthesizing macrocyclic systems with fused or exocyclic nitrogen heterocycles, expanding the scope of organic synthesis (Zoorob et al., 2012).
  • Catalysis in Organic Reactions:

    • Punniyamurthy and Iqbal (1994) demonstrated the use of ethyl 2-oxocyclopentanecarboxylate in catalytic allylic and benzylic oxidation reactions with dioxygen, facilitated by a cobalt(II) Schiff's base complex. This highlights its role in enhancing reaction efficiencies in organic chemistry (Punniyamurthy & Iqbal, 1994).

properties

IUPAC Name

ethyl 2-oxocyclopentane-1-carboxylate
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InChI

InChI=1S/C8H12O3/c1-2-11-8(10)6-4-3-5-7(6)9/h6H,2-5H2,1H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JHZPNBKZPAWCJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H12O3
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DSSTOX Substance ID

DTXSID80871790
Record name Ethyl 2-oxocyclopentanecarboxylate
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Molecular Weight

156.18 g/mol
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Physical Description

Clear colorless to light yellow liquid; [Acros Organics MSDS]
Record name Ethyl 2-oxocyclopentanecarboxylate
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Product Name

Ethyl 2-oxocyclopentanecarboxylate

CAS RN

611-10-9
Record name Ethyl 2-oxocyclopentanecarboxylate
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Synthesis routes and methods I

Procedure details

Ethyl-2-oxocyclopentane carboxylate (3.9 gm 0.025 m) was fluorinated in a similar manner to that described in Example 1. Work up gave ethyl-2-fluoro-2-oxocyclopentane carboxylate [NMR(CDCl3); 19F, δF =-164.6 ppm (t) JHF =21.0 Hz. MS (EI); M+ 174]. Yield 56%. Also recognised in the reaction mixture was cyclopentanone [M.S. (EI); 84(M+)], unreacted starting material, and diethyl adipate [M.S. (CI); 203 (M+1)+ ]. Conversion 80%.
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Synthesis routes and methods II

Procedure details

Similarly, compounds of this invention can be prepared as illustrated by the exemplary reaction in Scheme 3. Reaction of cyclopentanone with diethyl carbonate in THF in the presence of NaH produced ethyl 2-oxocyclopentanecarboxylate. Reaction of ethyl 2-oxocyclopentanecarboxy late with urea at 175-185° C. produced 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione. Reaction of 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione with hexamethyldisilazane (HMDS) in toluene in the presence of concentrated sulfuric acid, produced the intermediate 2,4-di(trimethylsilyloxy)-6,7-dihydro-5H-cyclopenta[d]pyrimidine. Reaction of 2,4-di(trimethylsilyloxy)-6,7-dihydro-5H-cyclopenta[d]pyrimidine with methyl 3-(bromomethyl)benzoate in DMF, followed by treatment with 1,4-dioxane and methanol, produced 1-(3-methoxycarbonylbenzyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione. Treatment of the ester with NaOH in water-methanol produced 1-(3-carboxybenzyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione. Coupling of the acid with a substituted amine, such as 1-(pyrimidin-2-yl)piperazine, in the presence of coupling agents, such as HATU and DIPEA in DMF, produced the targeted compound 1-(3-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)benzyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione.
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Synthesis routes and methods III

Procedure details

The process was carried out in a high-viscosity reactor model CRP 2,5 Batch from List AG. The high-viscosity reactor is a machine having two horizontal corotating mixing shafts. Kneading devices which intermesh and thus ensure rapid and homogeneous mixing are located on the shafts. In addition, the machine has a discharge screw by means of which the product can be conveyed out of the reaction chamber. It can be operated continuously or batchwise. The reactor has a free volume of about 2.5 l. The reaction chamber of the machine can be heated. Volatile constituents can be taken off via a vent. 1336 g of diethyl adipate and 472 g of sodium ethoxide were placed in the high-viscosity reactor. After start-up of the kneader and commencement of mixing of the starting materials a viscous mass was immediately formed. While kneading slowly, the temperature was slowly increased to 120° C. A vacuum of 10 mbar was slowly built up. The temperature of 120° C. was reached after about 15 minutes. Slow kneading was then continued at a temperature of 120° C. for 30 minutes until a pulverized white solid had been obtained. The powder formed was discharged by means of a transport screw and subsequently hydrolysed using half-strength sulphuric acid. Phase separation and distillation at 120° C./10 mbar gave 1021 g of ethyl cyclopentanone-2-carboxylate, viz. about 99% of theory. Diethyl adipate could no longer be detected.
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Synthesis routes and methods IV

Procedure details

15.0 g (0.652 mmol) of sodium was placed in 150 mL toluene, heated to reflux, shaken, and made into sodium sand. 81.6 g (0.400 mol) of diethyl adipate was added in drops to the mixture in an outside bath at 105-110° C., and the resultant solution changed into a yellow sticky product. After refluxing for 8 h, the solution was cooled by ice bath, and 400 mL of 10% acetic acid solution was added in drops. The mixture was suction filtered and washed with a small amount of toluene. The filtrate was separated into layers. The upper layer was washed with 7% sodium carbonate (260 mL×2) followed by saturated brine (200 mL×2), and dried overnight with anhydrous magnesium sulfate. The solution was filtered, concentrated and distilled under reduced pressure to collect the fractions of bp: 142-150° C./2660 Pa, yielding 53.3 g of colorless liquid with a yield of 85.6%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
691
Citations
R MAYER - Newer Methods of Preparative Organic Chemistry V2, 2012 - books.google.com
… This compound is prepared by the reduction of ethyl 2-oxocyclopentanecarboxylate in an … sulfide, is added 100 gm of ethyl 2-oxocyclopentanecarboxylate (Example 1). Then hydrogen …
Number of citations: 2 books.google.com
FD Popp, WR Schleigh, PM Froehlich… - The Journal of …, 1968 - ACS Publications
II was obtained in 90% yield by refluxing the amide lb in methanol containing methyl iodide. A sample of the methiodide II, which contained carbonyl bands at 1750 and 1665 cm-1, was …
Number of citations: 9 pubs.acs.org
NG Kozlov, LS Yakubovich - Russian Journal of Organic Chemistry, 2002 - Springer
… We previously found [3] that reactions of ethyl 2-oxocyclopentanecarboxylate with N-… )-1-cyclopentenecarboxylates by reaction of ethyl 2-oxocyclopentanecarboxylate (I) with N-…
Number of citations: 5 link.springer.com
T Punniyamurthy, J Iqbal - Tetrahedron letters, 1994 - Elsevier
Cobalt Catalysed Allylic and Benaylic Oxidations with Dioxygen in the Presence of Ethyl 2-oxocyclopentanecarboxylate … Cobalt Catalysed Allylic and Benaylic Oxidations with Dioxygen in the Presence of Ethyl 2-oxocyclopentanecarboxylate …
Number of citations: 47 www.sciencedirect.com
RJ Brown, FWS Carver… - Journal of the Chemical …, 1961 - pubs.rsc.org
… Condensing ethyl 2-oxocyclopentanecarboxylate with an excess of arylamine increased the yield of the anilino-anilide (11) and reduced that of the anilide (I), compared with those …
Number of citations: 2 pubs.rsc.org
NT Tzvetkov, PA Waske, B Neumann, HG Stammler… - Tetrahedron …, 2008 - Elsevier
… The α-substituted β-keto ester derivatives 7a–d were synthesized using ethyl 2-oxocyclopentanecarboxylate 6 as a starting material. The details of α-alkylation reactions with various …
Number of citations: 10 www.sciencedirect.com
T Punniyamurthy, J Iqbal - Tetrahedron letters, 1994 - Elsevier
Cobalt (II) Schiff’s Base Complex Catalysed Oxidation of Alcohols with Dioxygen in the Presence of Ethyl 2-oxocyclopentanecarb Page 1 Temhedivn Lefters. Vol. 35, No. 23, pp …
Number of citations: 23 www.sciencedirect.com
N Merchan, M Angel Bañares-Muñoz… - Journal of inclusion …, 1998 - Springer
… Ethyl 2-oxocyclopentanecarboxylate is a -ketoester with a ketoenolic equilibrium (Figure 1). … intercalation process between ethyl 2-oxocyclopentanecarboxylate and montmorillonite [15]. …
Number of citations: 3 link.springer.com
EH Evans - 1984 - search.proquest.com
The aim of the project was to synthesize novel thromboxane A2 analogues which would be potential thromboxane A2 antagonists. Three thromboxane A2 analogues were synthesized, …
Number of citations: 5 search.proquest.com
OV Gulyakevich, PV Kurman, AL Mikhal" chuk… - Russian chemical …, 2004 - Springer
… a new annela tion reaction of cyclic Schiff's bases, which involves [3+3] cyclocondensation of 1 alkyl 3,4 dihydroisoquino lines (1a—c) with ethyl 2 oxocyclopentanecarboxylate (2) to …
Number of citations: 3 link.springer.com

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